molecular formula C18H15F3O4 B2940995 (E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid CAS No. 866050-74-0

(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid

Cat. No. B2940995
CAS RN: 866050-74-0
M. Wt: 352.309
InChI Key: VVBHIGABTYRXPZ-SOFGYWHQSA-N
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Description

(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid, also known as trifloxystrobin, is an organic compound that is widely used in the agricultural industry as an active ingredient in fungicides. This compound is a synthetic derivative of the naturally occurring strobilurin family of compounds, which have been found to have a variety of beneficial effects in crop protection. Trifloxystrobin has been found to be effective against a wide range of plant diseases caused by fungi, and it has been used in various countries around the world for this purpose.

Scientific Research Applications

Renewable Building Blocks for Polybenzoxazine

Phloretic acid (PA), closely related to the target compound by its phenolic nature, is identified as a renewable precursor for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering an eco-friendly alternative to phenol. This approach enables the production of almost 100% bio-based benzoxazine monomers, potentially applicable in creating materials with suitable thermal and thermo-mechanical properties for various applications, thereby highlighting the sustainability aspect of using phenolic compounds in material science (Trejo-Machin et al., 2017).

Synthesis of Stereoisomeric Propenoic Acids

Research on synthesizing stereoisomeric o-methoxy-substituted 2,3-diphenyl propenoic acids and their esters provides foundational knowledge for the chemical manipulation of similar compounds. The creation of E and Z isomers through modified Perkin condensation and the use of coumarin derivatives highlights the compound's versatility in chemical synthesis and potential application in designing novel molecules with specific properties (Felfoeldi et al., 2000).

Exploration of Phenolic Compounds

The investigation into phenolic compounds derived from natural sources, like the roots of Jordanian viper's grass, underscores the diverse biological activities and chemical functionalities of phenolic structures. These studies pave the way for exploring the biological activities of similar phenolic acids and their potential applications in pharmaceuticals and nutraceuticals (Bader et al., 2011).

Antioxidant Activities of Phenyl Ether Derivatives

Research on phenyl ether derivatives isolated from marine-derived fungi, including compounds structurally akin to the target molecule, reveals their strong antioxidant activities. These findings indicate the potential of such compounds in developing antioxidant agents, contributing to the understanding of how structural features influence biological activity (Xu et al., 2017).

Thermal Degradation and Polymer Formation

The thermal degradation of ferulic acid, related to the compound by its cinnamic acid backbone, demonstrates the potential for creating ether-linked phenolic products. This process suggests a mechanism for incorporating phenolic moieties into food macromolecules during cooking, with implications for understanding and manipulating food chemistry (Rizzi & Boekley, 1992).

properties

IUPAC Name

(E)-3-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3O4/c1-24-16-10-12(6-8-17(22)23)5-7-15(16)25-11-13-3-2-4-14(9-13)18(19,20)21/h2-10H,11H2,1H3,(H,22,23)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBHIGABTYRXPZ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid

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